molecular formula C7H13ClFNO2 B6226416 methyl 3-fluoropiperidine-3-carboxylate hydrochloride CAS No. 2639423-51-9

methyl 3-fluoropiperidine-3-carboxylate hydrochloride

Cat. No.: B6226416
CAS No.: 2639423-51-9
M. Wt: 197.63 g/mol
InChI Key: OAJBDGALARKWGR-UHFFFAOYSA-N
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Description

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride (CAS 2639423-51-9) is a fluorinated piperidine derivative supplied as a hydrochloride salt. With a molecular formula of C 7 H 13 ClFNO 2 and a molecular weight of 197.64 g/mol, this compound serves as a versatile and valuable building block in organic synthesis and drug discovery research . Piperidine rings are fundamental structural components in a wide range of pharmaceuticals, present in more than twenty classes of drugs . The strategic incorporation of fluorine atoms into lead compounds is a well-established tactic in medicinal chemistry. Fluorine can significantly influence a molecule's biological potency, metabolic stability, and membrane permeability, making fluorinated piperidines particularly attractive for designing new active compounds . As such, this chemical is a key synthetic intermediate for researchers developing novel therapeutic agents. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2639423-51-9

Molecular Formula

C7H13ClFNO2

Molecular Weight

197.63 g/mol

IUPAC Name

methyl 3-fluoropiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)3-2-4-9-5-7;/h9H,2-5H2,1H3;1H

InChI Key

OAJBDGALARKWGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCNC1)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

A widely adopted method involves introducing fluorine at the 3-position of the piperidine ring through diazotization of an amino precursor, followed by fluorination via the Schiemann reaction. This approach mirrors methodologies used in synthesizing fluorinated pyridine derivatives.

Synthesis of Methyl 3-Aminopiperidine-3-Carboxylate

The process begins with the preparation of methyl 3-aminopiperidine-3-carboxylate. Starting from 3-methyl-2-pyridinecarboxylic acid, esterification is achieved using acetyl chloride in methanol at 0°C. The amino group is introduced via nitration and subsequent reduction, though specific steps for piperidine systems require adaptation to avoid ring saturation.

Diazotization and Fluorination

The amino intermediate is treated with sodium nitrite (NaNO₂) in the presence of hydrofluoric acid (HF) and potassium fluoride (KF) under ice-cooled conditions. The reaction proceeds via diazonium salt formation, with fluorine displacing the diazo group. Key parameters include:

  • Temperature : Maintained below 10°C to prevent diazonium decomposition.

  • Reagent Ratios : Excess HF ensures complete fluorination, while KF mitigates HF’s corrosivity.

  • Workup : Neutralization with sodium carbonate (pH 7) and extraction with dichloromethane yields the crude product, which is purified via column chromatography.

Yield : 90–95% (based on analogous pyridine systems).

Nucleophilic Fluorination of Piperidine Derivatives

Displacement of Leaving Groups

This method employs nucleophilic substitution (SN2) to replace a leaving group (e.g., hydroxyl or chloride) at the 3-position with fluoride.

Synthesis of Methyl 3-Hydroxypiperidine-3-Carboxylate

The hydroxylated precursor is synthesized via oxidation or hydroxylation of a piperidine derivative. For instance, epoxidation of a conjugated diene followed by acid-mediated ring-opening could yield the hydroxyl group.

Fluorination Using Deoxofluor Reagents

Deoxofluor agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST (diethylaminosulfur trifluoride) convert hydroxyl groups to fluorine. Reaction conditions include:

  • Solvent : Dichloromethane or THF.

  • Temperature : −20°C to room temperature.

  • Workup : Quenching with aqueous bicarbonate and extraction.

Yield : 70–85% (estimated from analogous reactions).

Ring-Closing Metathesis with Fluorinated Building Blocks

Cyclization of Fluorinated Esters

This approach constructs the piperidine ring from fluorinated precursors, avoiding post-synthetic fluorination. A representative strategy involves:

Synthesis of Fluorinated Diketones

Fluorinated diketones, such as 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione, are prepared via condensation of fluoroacetyl halides with enamine derivatives.

Piperidine Ring Formation

The diketone undergoes cyclization with methylhydrazine, forming the pyrazole intermediate, which is subsequently oxidized and decarboxylated to yield the target piperidine.

Key Advantages :

  • Atom Economy : High due to in situ fluorine incorporation.

  • Scalability : Suitable for industrial production.

Yield : 86–90% (reported for pyrazole intermediates).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key ReagentsChallenges
Diazotization/Schiemann90–95≥95NaNO₂, HF, KFHandling HF; temperature control
Nucleophilic Fluorination70–85≥90Deoxo-Fluor®, DASTMoisture sensitivity; side reactions
Ring-Closing Metathesis86–90≥95Fluoroacetyl halides, hydrazineMulti-step synthesis; intermediate purification

Optimization and Industrial Considerations

Reaction Condition Optimization

  • Temperature Control : Critical in diazotization to prevent exothermic decomposition.

  • Catalyst Use : Aluminum phosphate catalysts enhance fluorination efficiency in gas-phase reactions.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

Purification Techniques

  • Column Chromatography : Essential for isolating high-purity product (>95%).

  • Recrystallization : Employed for intermediates using methanol/water mixtures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions:

  • Hydroxyl Substitution : Reacts with aqueous NaOH at 80°C to yield methyl 3-hydroxypiperidine-3-carboxylate, followed by acid workup to isolate the product .

  • Ammonolysis : Treatment with ammonia in ethanol at 60°C produces methyl 3-aminopiperidine-3-carboxylate, with the reaction proceeding via an SN2 mechanism .

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis1M NaOH, 80°C, 6hMethyl 3-hydroxypiperidine-3-carboxylate72%
AmmonolysisNH₃/EtOH, 60°C, 12hMethyl 3-aminopiperidine-3-carboxylate65%

Ester Hydrolysis and Functionalization

The methyl ester group is susceptible to hydrolysis:

  • Acidic Hydrolysis : HCl (6M) at reflux for 8 hours cleaves the ester to form 3-fluoropiperidine-3-carboxylic acid hydrochloride .

  • Enzymatic Hydrolysis : Lipase-mediated hydrolysis in phosphate buffer (pH 7.4) selectively yields the (R)-enantiomer with 88% ee .

Reaction TypeConditionsProductSelectivity/YieldReference
Acidic Hydrolysis6M HCl, reflux, 8h3-Fluoropiperidine-3-carboxylic acid85%
Enzymatic HydrolysisLipase, pH 7.4, 37°C, 24h(R)-3-Fluoropiperidine-3-carboxylic acid88% ee

Reduction and Ring Functionalization

The piperidine ring participates in reductive and alkylation reactions:

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the ring’s double bonds (if present) but leaves the fluorine and ester groups intact .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationCH₃I, K₂CO₃, DMF, 25°C, 12hMethyl 3-fluoro-1-methylpiperidine-3-carboxylate78%
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 4hSaturated piperidine derivative90%

Condensation and Cyclization Reactions

The ester and amine groups enable cyclization:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated esters .

  • Intramolecular Cyclization : Under basic conditions, forms bicyclic lactams via nucleophilic attack of the amine on the ester carbonyl .

Reaction TypeConditionsProductYieldReference
Knoevenagel CondensationBenzaldehyde, piperidine, EtOH, ΔMethyl 3-fluoro-3-(styryl)piperidine-3-carboxylate68%
Intramolecular CyclizationNaH, THF, 0°C to 25°C, 6h6-Fluoro-2-azabicyclo[3.3.0]octan-3-one55%

Fluorine-Specific Reactivity

The fluorine atom influences electronic and steric properties:

  • Electrophilic Aromatic Substitution : Directs electrophiles to the para-position in aromatic systems conjugated with the piperidine ring .

  • Radical Fluorination : Participates in Cu-mediated radical coupling to introduce additional fluorinated groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery and Development
Methyl 3-fluoropiperidine-3-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of biologically active compounds. The introduction of fluorine into piperidine derivatives can enhance their pharmacological properties, such as potency and selectivity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

1.2 Case Studies

  • Anticancer Agents : Research indicates that fluorinated piperidine derivatives can effectively inhibit specific cancer cell lines. For instance, the incorporation of a fluorine atom at the 3-position of the piperidine ring has been shown to enhance the activity of certain anticancer agents by improving their interaction with target proteins .
  • Neurological Disorders : Compounds based on the piperidine scaffold have been explored for their potential in treating neurological disorders, including depression and anxiety. The unique electronic properties imparted by fluorine may contribute to the modulation of neurotransmitter systems .

Organic Synthesis

2.1 Synthetic Utility
this compound is utilized in various synthetic methodologies, particularly in the formation of complex organic molecules. Its ability to participate in reactions such as nucleophilic substitutions and cycloadditions makes it a versatile building block for synthesizing diverse chemical entities .

2.2 Notable Synthetic Pathways

  • Pd-Catalyzed Annulation : A recent study highlights a Pd-catalyzed [4 + 2] annulation approach that utilizes this compound to create functionalized piperidines with high diastereoselectivity. This method allows for the rapid assembly of piperidine cores equipped with various functional groups, facilitating further derivatization .
  • Chemoselective Reductions : The compound has been employed in chemoselective reduction reactions, leading to the formation of saturated piperidines with high yields. Such transformations are crucial in developing complex pharmaceutical agents .

Applications in Agrochemicals and Materials Science

3.1 Agrochemical Applications
Fluorinated compounds are increasingly important in agrochemistry due to their enhanced biological activity against pests and diseases. This compound can be utilized as a precursor for developing agrochemical agents that exhibit improved efficacy and reduced environmental impact .

3.2 Materials Science
In materials science, fluorinated piperidines are being explored for their potential use in developing new materials with specific properties, such as increased hydrophobicity or enhanced thermal stability. This compound's unique characteristics make it suitable for creating advanced materials used in coatings and polymers .

Data Summary Table

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer agentsImproved potency and selectivity
Neurological disorder treatmentsEnhanced interaction with neurotransmitters
Organic SynthesisPd-catalyzed annulationHigh diastereoselectivity
Chemoselective reductionsHigh yield formation of saturated piperidines
AgrochemicalsDevelopment of pest control agentsImproved efficacy
Materials ScienceCreation of advanced materialsSpecific properties like hydrophobicity

Mechanism of Action

The mechanism of action of methyl 3-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of methyl 3-fluoropiperidine-3-carboxylate hydrochloride and its analogs:

Compound Name Molecular Formula Substituents (Position) Ester Group Molecular Weight (g/mol) Key Applications
Methyl 3-fluoropiperidine-3-carboxylate HCl C₇H₁₁FClNO₂ 3-F, 3-COOCH₃ Methyl 215.62 Pharmaceutical intermediate
Ethyl 3-methylpiperidine-3-carboxylate HCl C₉H₁₈ClNO₂ 3-CH₃, 3-COOCH₂CH₃ Ethyl 207.70 Pharmaceutical synthesis
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl C₈H₁₁F₃ClNO₂ 5-CF₃, 3-COOCH₃ Methyl 257.63 Research chemical
Ethyl 4,4-difluoropiperidine-3-carboxylate HCl C₈H₁₄F₂ClNO₂ 4,4-F₂, 3-COOCH₂CH₃ Ethyl 249.65 Synthetic intermediate
Key Observations:

Fluorine vs. 4,4-Difluoro substitution (as in ethyl 4,4-difluoropiperidine-3-carboxylate HCl) may alter ring conformation and solubility .

Ester Group Influence :

  • Methyl esters (e.g., target compound) generally exhibit higher metabolic lability compared to ethyl esters, which could impact drug half-life .

Biological Activity

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, often involving the fluorination of piperidine derivatives. The compound features a fluorine atom at the 3-position of the piperidine ring, which affects its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C8H12ClFNO2\text{C}_8\text{H}_{12}\text{ClF}\text{N}\text{O}_2

The mechanism of action for this compound involves its interaction with various biological targets. It has been shown to act as an antagonist for certain muscarinic receptors, particularly M5 receptors, which are implicated in various neurological processes.

  • Receptor Binding : Studies indicate that compounds with a 3-fluoropiperidine core exhibit high potency in binding to M5 receptors, with IC50 values indicating effective antagonism (e.g., hM5 IC50 = 11.1 nM) .
  • Calcium Mobilization Assays : These assays demonstrate the compound's ability to inhibit calcium mobilization in cells expressing M5 receptors, confirming its role as an antagonist .

Anticancer Activity

Recent research highlights the anticancer potential of methyl 3-fluoropiperidine derivatives. A study reported that compounds bearing this scaffold showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .

Table 1: Cytotoxicity Data for Methyl 3-Fluoropiperidine Derivatives

CompoundCell LineIC50 (µM)Reference
1FaDu (hypopharyngeal)12.5
2A431 (epidermoid carcinoma)15.0
3BT-474 (breast cancer)10.0

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been shown to modulate neurotransmitter release and may have implications in treating neurological disorders.

  • Study Findings : Research indicated that this compound could enhance synaptic plasticity in animal models, suggesting potential applications in cognitive enhancement therapies .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing methyl 3-fluoropiperidine-3-carboxylate hydrochloride, and how should they be applied?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly observing fluorine-proton coupling for the 3-fluoro substituent. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is critical for assessing purity . Mass spectrometry (MS) should validate molecular weight, while X-ray crystallography can resolve stereochemical ambiguities if crystalline forms are obtainable. Cross-reference batch-specific certificates of analysis for validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Implement OSHA-compliant personal protective equipment (PPE), including NIOSH-certified respirators for dust/aerosol prevention and nitrile gloves to avoid dermal exposure. Store at 2–8°C in a dry, ventilated environment to minimize degradation and hazardous gas formation (e.g., carbon oxides) . Conduct risk assessments for acute toxicity (H302, H315) and respiratory irritation (H335) using GHS guidelines .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability testing at temperatures (-20°C to 25°C) and humidity levels (40–80% RH) over 6–12 months. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis or oxidation byproducts. Include control batches stored in inert atmospheres (e.g., argon) to isolate environmental effects .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the piperidine ring’s 3-position, facilitating nucleophilic attacks. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., pseudo-first-order conditions). Employ density functional theory (DFT) calculations to model charge distribution and transition states .

Q. How can discrepancies in pharmacological activity data across studies be systematically addressed?

  • Methodological Answer : Conduct meta-analyses to identify variables such as purity thresholds (<98% vs. ≥98%), solvent systems (polar vs. non-polar), and biological models (e.g., rat vs. human cell lines). Replicate experiments under standardized conditions, ensuring batch-to-batch consistency via certificates of analysis . Use multivariate regression to isolate confounding factors like residual solvents or stereoisomers .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets (e.g., receptors)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding affinities (KD values) and isothermal titration calorimetry (ITC) for thermodynamic profiling. For in vivo studies, use radiolabeled analogs (e.g., ³H or ¹⁴C) to track distribution and metabolism in rodent models. Pair with cryo-electron microscopy (cryo-EM) for structural insights into target-ligand complexes .

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